molecular formula C21H14ClF2N7Na2O7S2 B12789218 2-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-6-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-4-sulphonic acid, sodium salt CAS No. 72138-93-3

2-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-6-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-4-sulphonic acid, sodium salt

Cat. No.: B12789218
CAS No.: 72138-93-3
M. Wt: 659.9 g/mol
InChI Key: IJCMZANLDDGSKI-UHFFFAOYSA-L
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Description

2-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-6-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-4-sulphonic acid, sodium salt is a useful research compound. Its molecular formula is C21H14ClF2N7Na2O7S2 and its molecular weight is 659.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

72138-93-3

Molecular Formula

C21H14ClF2N7Na2O7S2

Molecular Weight

659.9 g/mol

IUPAC Name

disodium;3-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-4-methyl-5-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C21H16ClF2N7O7S2.2Na/c1-9-14(25-19-16(22)18(23)26-21(24)27-19)7-13(40(36,37)38)8-15(9)28-29-17-10(2)30-31(20(17)32)11-3-5-12(6-4-11)39(33,34)35;;/h3-8,17H,1-2H3,(H,25,26,27)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

IJCMZANLDDGSKI-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC(=C2C)NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

The compound 2-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-6-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-4-sulphonic acid, sodium salt (CAS No. 68413-53-6) is a complex organic molecule with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H18ClF2N5O8S2C_{26}H_{18}ClF_2N_5O_8S_2, with a molecular weight of approximately 636.01 g/mol. The structure features a pyrimidine ring, a toluene moiety, and a sulfonic acid group, contributing to its solubility and reactivity in biological systems.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrimidine and pyrazole have shown activity against various cancer cell lines. The presence of halogen substituents (like chlorine) and electron-withdrawing groups has been correlated with enhanced cytotoxicity.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT116 (Colon)6.2Inhibition of cell proliferation
Compound BT47D (Breast)27.3Apoptosis induction
Compound CA431 (Skin)<10Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

Compounds similar to the target molecule have been evaluated for their antimicrobial properties. The presence of sulfonic acid groups has been associated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FP. aeruginosa64 µg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • DNA Interaction : Some derivatives interact with DNA, leading to strand breaks and apoptosis.
  • Cell Signaling Modulation : The compound may affect signaling pathways that regulate cell growth and apoptosis.

Case Studies

A notable study examined the effects of a structurally related compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

Case Study Summary

  • Title : "Evaluation of Anticancer Properties of Pyrimidine Derivatives"
  • Findings : Significant reduction in tumor growth in vivo models; activation of apoptotic pathways was confirmed via Western blot analysis.

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